molecular formula C13H20BrN3O2S B1374385 Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate CAS No. 1289050-83-4

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate

Cat. No.: B1374385
CAS No.: 1289050-83-4
M. Wt: 362.29 g/mol
InChI Key: SCLDZCMUOZMMLR-UHFFFAOYSA-N
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Description

. This compound features a tert-butyl group, a bromothiazole moiety, and a piperidine ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the bromothiazole intermediate: This step involves the bromination of thiazole to obtain 4-bromothiazole.

    Piperidine ring formation: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors.

    Coupling reaction: The bromothiazole intermediate is coupled with the piperidine derivative under specific reaction conditions to form the desired compound.

    Carbamate formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromothiazole moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the thiazole moiety, resulting in different oxidation states and functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, often serving as a probe or inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.

    Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological processes. The bromothiazole moiety and piperidine ring play crucial roles in binding to the target sites, while the tert-butyl carbamate group influences the compound’s stability and solubility .

Comparison with Similar Compounds

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate: This compound features a difluoromethyl group instead of a bromine atom, leading to different reactivity and applications.

    Tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate:

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of the bromothiazole moiety, resulting in different biological and chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Biological Activity

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate, a compound with the CAS number 1289050-83-4, is of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BrN3O2SC_{11}H_{16}BrN_{3}O_{2}S. The compound features a piperidine ring substituted with a bromothiazole moiety, which is critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit potent antibacterial activity. For instance, derivatives with similar structures have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78 - 3.125 µg/mL) . These findings suggest that the compound may possess similar antimicrobial properties.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.78 µg/mL
Compound BVREfm3.125 µg/mL
This compoundTBDTBD

The mechanism by which compounds like this compound exert their antibacterial effects appears to involve the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential . This action disrupts vital cellular processes, ultimately resulting in bacterial cell death.

Case Studies

Several case studies have investigated the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Resistance : A study highlighted the alarming rise in antibiotic resistance and explored new compounds like tert-butyl derivatives as potential solutions. The results indicated significant bactericidal activity against resistant strains .
  • Pharmacological Evaluation : In a pharmacological evaluation, compounds similar to this compound were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating promising results that could lead to new therapeutic strategies .

Synthesis

The synthesis of this compound involves several steps. One common method includes the reaction of piperidine derivatives with bromothiazole under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) and reagents such as butyllithium .

Table 2: Synthesis Overview

StepReagents UsedConditionsYield
Step 1Piperidine derivative + BromothiazoleTHF, 0°C77.5%
Step 2Quenching with water and extractionAqueous NH4ClN/A

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2S/c1-13(2,3)19-12(18)15-9-4-6-17(7-5-9)11-16-10(14)8-20-11/h8-9H,4-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDZCMUOZMMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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